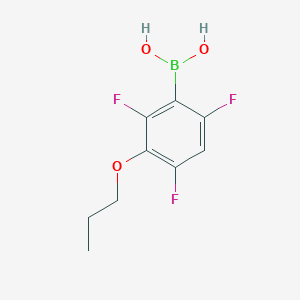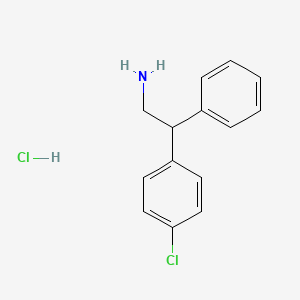
2-(4-Chlorophenyl)-2-phenylethylamine hydrochloride
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds has been studied. For instance, 2-(4-chlorophenyl)-3-morpholin-4-yl-1-(4-alkoxyphenyl) propan-1-ones were synthesized via aminomethylation of 2-(4-chlorophenyl)-1-(4-alkoxyphenyl)ethanones . The process involved heating a mixture of the ethanone, paraformaldehyde, and morpholine in ethanol .Molecular Structure Analysis
The molecular structure of related compounds has been analyzed. For example, the molecular structure of a similar compound, focusing on hydrogen-bonded chains and framework, was described . Detailed analysis of bond lengths and angles provided insights into the electronic properties and chemical reactivity of related compounds .Chemical Reactions Analysis
The chemical reactions of related compounds have been investigated. For instance, the hydrolysis rate constants for various chlorinated compounds were studied, providing insight into their reactivity in different conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds have been explored. For instance, the physical properties of a similar compound, focusing on intramolecular interactions and bond lengths, were explored. A synthesis and spectral analysis of a related chlorophenyl compound correlated its quantum chemical properties with experimental results.Aplicaciones Científicas De Investigación
-
Indole Derivatives
- Scientific Field : Pharmacology
- Application Summary : Indole derivatives have been found in many important synthetic drug molecules and have shown various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
- Methods of Application : The specific methods of application or experimental procedures would depend on the specific biological activity being studied. For example, antiviral activity might be studied using viral replication assays, while anticancer activity might be studied using cell proliferation assays .
- Results or Outcomes : The results or outcomes would also depend on the specific biological activity being studied. For example, certain indole derivatives have shown inhibitory activity against influenza A .
-
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide Derivatives
- Scientific Field : Antimicrobial and Anticancer Research
- Application Summary : These compounds have been synthesized and studied for their potential as antimicrobial and anticancer agents .
- Methods of Application : The compounds were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species using the turbidimetric method, and for their anticancer activity against the oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by the Sulforhodamine B (SRB) assay .
- Results or Outcomes : Certain compounds showed promising antimicrobial activity, and others were found to be active against the breast cancer cell line .
- 2-(4-Chlorophenyl)-3-morpholin-4-yl-1-(4-alkoxyphenyl)propan-1-ones
- Scientific Field : Organic Chemistry
- Application Summary : This compound was synthesized via aminomethylation of 2-(4-chlorophenyl)-1-(4-alkoxyphenyl)ethanones . The specific applications of this compound are not mentioned in the source, but it could potentially be used in further chemical reactions or biological studies .
- Methods of Application : The compound was synthesized via aminomethylation of 2-(4-chlorophenyl)-1-(4-alkoxyphenyl)ethanones. Reduction of the former by lithium aluminum hydride produced 2-(4-chlorophenyl)-3 .
- Results or Outcomes : The results or outcomes are not specified in the source .
- 2-(4-Chlorophenyl)-1-(4-alkoxyphenyl)ethanones
- Scientific Field : Organic Chemistry
- Application Summary : This compound was synthesized via aminomethylation of 2-(4-chlorophenyl)-1-(4-alkoxyphenyl)ethanones . The specific applications of this compound are not mentioned in the source, but it could potentially be used in further chemical reactions or biological studies .
- Methods of Application : The compound was synthesized via aminomethylation of 2-(4-chlorophenyl)-1-(4-alkoxyphenyl)ethanones. Reduction of the former by lithium aluminum hydride produced 2-(4-chlorophenyl)-3 .
- Results or Outcomes : The results or outcomes are not specified in the source .
Safety And Hazards
The safety data sheet for related compounds provides information about potential hazards. For instance, phenylhydrazine hydrochloride is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is also harmful if swallowed, in contact with skin, or if inhaled .
Propiedades
IUPAC Name |
2-(4-chlorophenyl)-2-phenylethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN.ClH/c15-13-8-6-12(7-9-13)14(10-16)11-4-2-1-3-5-11;/h1-9,14H,10,16H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYGYPNIZCSHFEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN)C2=CC=C(C=C2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60590013 | |
| Record name | 2-(4-Chlorophenyl)-2-phenylethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60590013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)-2-phenylethylamine hydrochloride | |
CAS RN |
21998-50-5 | |
| Record name | 2-(4-Chlorophenyl)-2-phenylethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60590013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



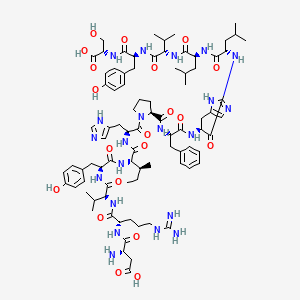
![2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B1591307.png)
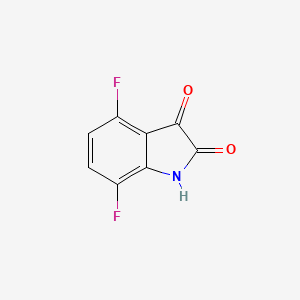
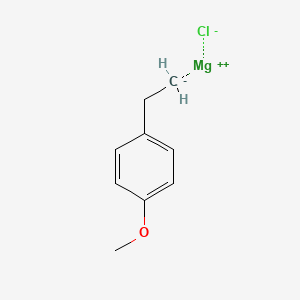
![[3-(4-Morpholinylmethyl)phenyl]magnesium bromide solution](/img/structure/B1591310.png)
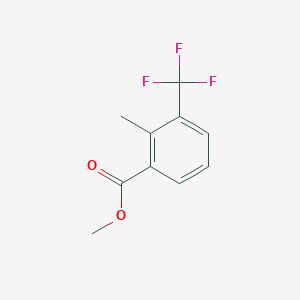
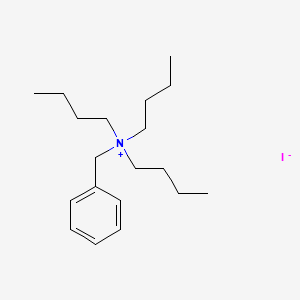
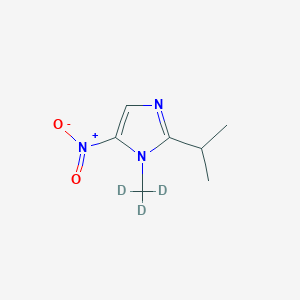
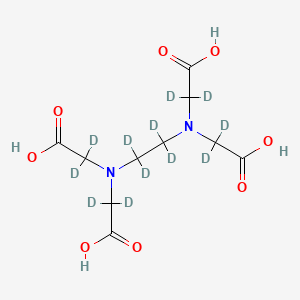
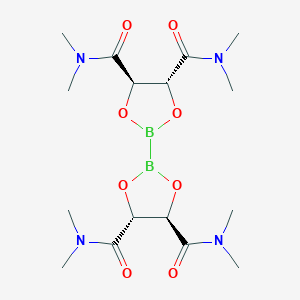
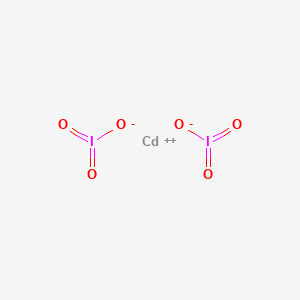

![1-Boc-4-[3-(ethoxycarbonyl)phenyl]piperazine](/img/structure/B1591323.png)
